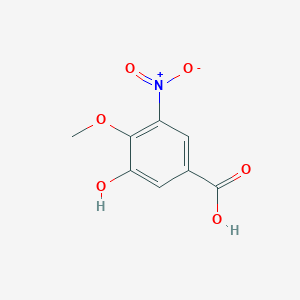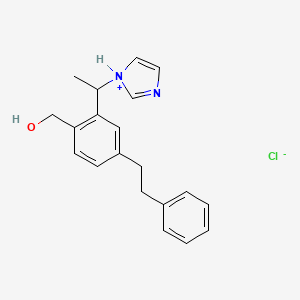![molecular formula C20H16N2S B14432872 2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline CAS No. 81008-86-8](/img/structure/B14432872.png)
2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It features a quinoline core structure, which is known for its significant biological and pharmacological activities. The compound’s unique structure, which includes a sulfanyl group and an aniline moiety, makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinolines is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .
Aplicaciones Científicas De Investigación
2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinoline: Shares the quinoline core but lacks the sulfanyl and aniline groups.
4-Hydroxyquinoline: Contains a hydroxyl group instead of the sulfanyl group.
Thiazole Derivatives: Similar heterocyclic structure but with a sulfur and nitrogen atom in the ring.
Uniqueness
2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group enhances its reactivity, while the aniline moiety contributes to its potential pharmacological activities .
Propiedades
Número CAS |
81008-86-8 |
|---|---|
Fórmula molecular |
C20H16N2S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-(4-methylbenzo[h]quinolin-2-yl)sulfanylaniline |
InChI |
InChI=1S/C20H16N2S/c1-13-12-19(23-18-9-5-4-8-17(18)21)22-20-15(13)11-10-14-6-2-3-7-16(14)20/h2-12H,21H2,1H3 |
Clave InChI |
NXIGYOKZYYJHLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=CC3=CC=CC=C32)SC4=CC=CC=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


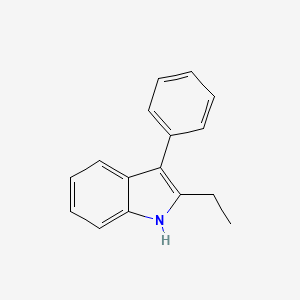
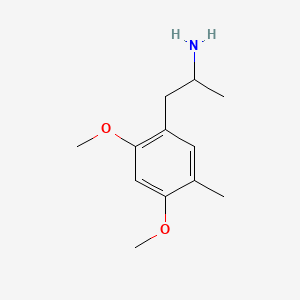
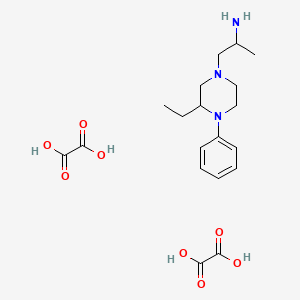
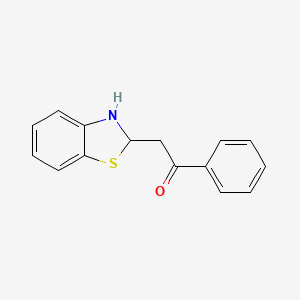
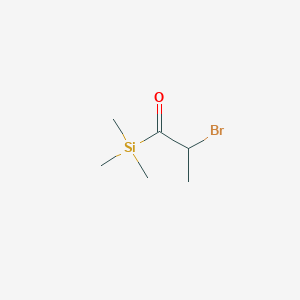
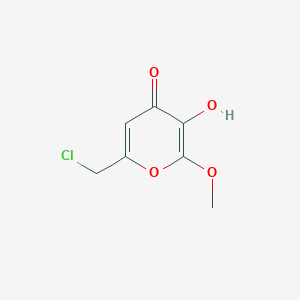
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)

![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
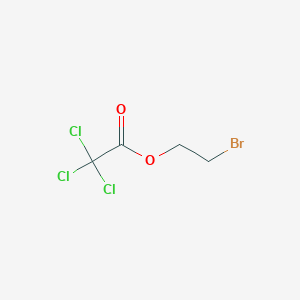
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
